molecular formula C8H10N4 B2637681 1,1'-Dimethyl-1h,1'h-4,4'-bipyrazole CAS No. 40534-39-2

1,1'-Dimethyl-1h,1'h-4,4'-bipyrazole

Cat. No.: B2637681
CAS No.: 40534-39-2
M. Wt: 162.196
InChI Key: ARFBJVUXDWVWRE-UHFFFAOYSA-N
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Description

1,1’-Dimethyl-1h,1’h-4,4’-bipyrazole is a heterocyclic compound with the molecular formula C8H10N4. It is characterized by two pyrazole rings connected at the 4-position, each substituted with a methyl group at the 1-position. This compound is of interest in various fields of research due to its unique structural and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-Dimethyl-1h,1’h-4,4’-bipyrazole typically involves the reaction of 4,4’-bipyrazole with methylating agents. One common method includes the use of methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for 1,1’-Dimethyl-1h,1’h-4,4’-bipyrazole are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1,1’-Dimethyl-1h,1’h-4,4’-bipyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups such as halogens or alkyl groups .

Scientific Research Applications

1,1’-Dimethyl-1h,1’h-4,4’-bipyrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1’-Dimethyl-1h,1’h-4,4’-bipyrazole involves its interaction with various molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1’-Dimethyl-1h,1’h-4,4’-bipyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

1-methyl-4-(1-methylpyrazol-4-yl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4/c1-11-5-7(3-9-11)8-4-10-12(2)6-8/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARFBJVUXDWVWRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CN(N=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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